molecular formula C25H18O7 B2733807 Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate CAS No. 637751-64-5

Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate

Cat. No. B2733807
CAS RN: 637751-64-5
M. Wt: 430.412
InChI Key: PHSLIVGKODUQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate is a chemical compound with the molecular formula C25H18O7 . It has a molecular weight of 430.412. This compound is intended for research use only and is not meant for human or veterinary use.


Molecular Structure Analysis

The molecular structure of Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate consists of 25 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 430.406 Da and the monoisotopic mass is 430.105255 Da .

Scientific Research Applications

Synthesis of Novel Chemical Compounds

  • Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate and similar compounds have been utilized in the synthesis of novel chemical entities. For instance, El‐Faham et al. (2013) explored the use of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in synthesizing a series of α-ketoamide derivatives, which includes compounds related to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (El‐Faham et al., 2013).

Development of Poly(ethylene glycol) Derivatives

  • In the field of polymer science, derivatives of Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate have been utilized. Sedlák et al. (2008) reported the synthesis of 4-poly(ethylene glycol)oxybenzoic acids using a method involving the alkylation of methyl 4-hydroxybenzoate (Sedlák et al., 2008).

Understanding Thermo-oxidative Degradation of Polymers

  • The study of thermal and thermo-oxidative degradation of polymers also employs similar compounds. Botelho et al. (2001) conducted a comparative study on the degradation of poly(ethylene terephthalate) and poly(butylene terephthalate), using model compounds like ethylene dibenzoate, which is structurally related to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Botelho et al., 2001).

Synthesis of Heterocyclic Compounds

  • Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate is also instrumental in the synthesis of diverse heterocyclic compounds. Honey et al. (2012) detailed the synthesis of various trifluoromethyl heterocycles, indicating the versatility of compounds structurally akin to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Honey et al., 2012).

In Photodegradation Studies

  • The compound and its derivatives are used in photodegradation research. Gmurek et al. (2015) investigated the photodegradation of parabens, which are structurally related to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate. This research provides insights into the degradation of similar compounds under UV light (Gmurek et al., 2015).

Oxidative Coupling in Organic Chemistry

  • Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate-related compounds are also significant in oxidative coupling reactions in organic chemistry. Shimizu et al. (2009) discussed the oxidative coupling of benzoic acids with alkynes, a process that is relevant to compounds like Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Shimizu et al., 2009).

Exploration of Electroluminescent Materials

  • In the field of electroluminescent materials, related compounds are being explored for potential applications. Liu Qian-feng (2006) studied the synthesis of OXD-7, an electroluminescent material, where steps involved compounds similar to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Liu Qian-feng, 2006).

properties

IUPAC Name

ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O7/c1-2-29-24(27)17-8-10-18(11-9-17)31-22-15-30-21-14-19(12-13-20(21)23(22)26)32-25(28)16-6-4-3-5-7-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSLIVGKODUQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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